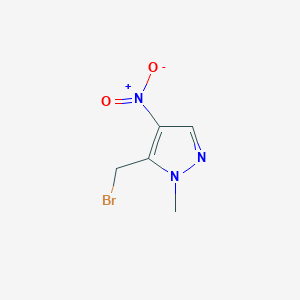

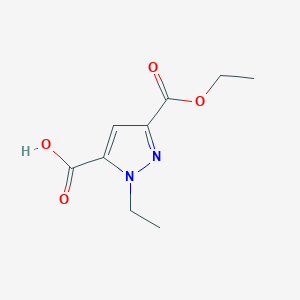

5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole

カタログ番号:

B2940749

CAS番号:

292826-77-8

分子量:

220.026

InChIキー:

QGPJCJIRUXPYLM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions, products, and mechanisms of these reactions are studied .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and acidity or basicity are also studied .科学的研究の応用

Nitration and Derivative Formation

- Nitration Processes : 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole and its derivatives undergo various nitration processes. For example, nitration of 3-methyl-1,5-diphenylpyrazole can lead to the formation of di- and tri-nitro compounds, which are structurally similar to this compound. These nitrations introduce nitro groups into different positions on the pyrazole nucleus, demonstrating the compound's reactivity and potential for creating diverse derivatives (Barry, Birkett, & Finar, 1969).

Crystal Structure and Molecular Interactions

- Hydrogen-Bonded Structures : Studies on similar pyrazole compounds have revealed complex structures linked by hydrogen bonds. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibits hydrogen-bonded sheets, indicating the potential for this compound to form intricate molecular arrangements (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Chemical Properties

- Synthesis of Derivatives : The synthesis of 5-bromomethyl-4-nitroimidazoles, which are structurally related to this compound, highlights the compound's potential as a precursor for various chemical derivatives. These derivatives can serve as prodrugs or as components in complex chemical reactions (Lu et al., 2013).

Application in Organic Synthesis and Coordination Chemistry

- Formation of Coordination Polymers : Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are closely related to this compound, demonstrates the utility of these compounds in creating coordination polymers with metals like Zn(II) and Cd(II). This application underscores the potential for this compound in coordination chemistry and material science (Cheng et al., 2017).

Chemical Reactivity and Pharmaceutical Potential

- Antimicrobial and Antidiabetic Activity : Certain derivatives of pyrazoles, including those similar to this compound, have been synthesized and evaluated for their antimicrobial and antidiabetic activities. This suggests potential pharmaceutical applications for derivatives of this compound (Doddaramappa et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(bromomethyl)-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPJCJIRUXPYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Reaction of 5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole (80 mg, 0.54 mmol) with LiBr according to general procedure B gave 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (70 mg, 70%) as a white crystalline solid, m.p. 71-73° C. 1H NMR (CDCl3, 400 MHz) δ 8.08 (s, 1H), 4.82 (s, 2H), 3.95 (s, 3H). Analysis found: C, 27.76; H, 3.08; N, 18.99. C5H6BrN3O2.0.02hexane requires: C, 27.73; H, 2.86; N, 18.95. HRMS (FAB+) found: 219.97223, 221.97012 (M+1), calcd. for C5H279/81BrN3O2: 219.97216, 221.97012.

Yield

70%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

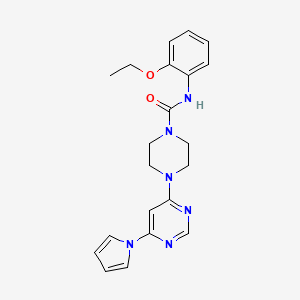

![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)

![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)

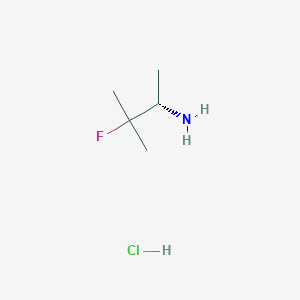

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

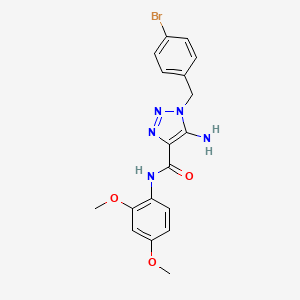

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)